molecular formula C15H13N3O B8660774 5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Cat. No.: B8660774
M. Wt: 251.28 g/mol
InChI Key: BWGAKJLOJFNCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

5-aminospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one

InChI

InChI=1S/C15H13N3O/c16-11-4-3-9-7-15(8-10(9)6-11)12-2-1-5-17-13(12)18-14(15)19/h1-6H,7-8,16H2,(H,17,18,19)

InChI Key

BWGAKJLOJFNCFI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC13C4=C(NC3=O)N=CC=C4)C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (−)-5-amino-1′-{[2-(trimethylsilyl)ethoxy]methyl}-1,3-dihydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one from Step B (13.7 g, 35.9 mmol) in methanol (300 mL) was saturated with HCl (g). The mixture was resaturated with HCl (g) every 30 min until the starting material was consumed, and then concentrated in vacuo. The residue was dissolved in MeOH (150 mL) and treated with ethylenediamine (2.4 mL, 35.9 mmol) and 10 N sodium hydroxide (7.2 mL, 72 mmol) to adjust the mixture to pH 10. After 30 min, the mixture was diluted with H2O (400 mL) and extracted with CHCl3 (2×1 L). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The crude material was triturated with MeOH (50 mL) to give the title compound. MS: m/z=252 (M+1).
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300 mL
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400 mL
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